N-(2-chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2-CHLOROPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the triazole and pyrimidine rings in its structure makes it a versatile scaffold for drug development.
Preparation Methods
The synthesis of N-(2-CHLOROPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Construction of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of triazole intermediates with suitable aldehydes or ketones.
Chemical Reactions Analysis
N-(2-CHLOROPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(2-CHLOROPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors in the biological system, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It interferes with cellular processes such as DNA replication, protein synthesis, and cell division, ultimately causing cell death in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
N-(2-CHLOROPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and ability to inhibit specific kinases.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines.
2-Thioxopyrimidines: Used in the synthesis of compounds with potential therapeutic applications.
The uniqueness of N-(2-CHLOROPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C19H16ClN5O |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H16ClN5O/c1-12-16(18(26)24-15-10-6-5-9-14(15)20)17(13-7-3-2-4-8-13)25-19(23-12)21-11-22-25/h2-11,17H,1H3,(H,24,26)(H,21,22,23) |
InChI Key |
UUENRPVJVNYFGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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